(E)-Ethylene, 1,2-bis(methylthio)-
CAS No.: 19698-38-5
Cat. No.: VC20749805
Molecular Formula: C4H8S2
Molecular Weight: 120.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19698-38-5 |
---|---|
Molecular Formula | C4H8S2 |
Molecular Weight | 120.2 g/mol |
IUPAC Name | (E)-1,2-bis(methylsulfanyl)ethene |
Standard InChI | InChI=1S/C4H8S2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+ |
Standard InChI Key | MRWRXEYAMMSGNE-ONEGZZNKSA-N |
Isomeric SMILES | CS/C=C/SC |
SMILES | CSC=CSC |
Canonical SMILES | CSC=CSC |
Chemical Structure and Properties
Molecular Structure
(E)-Ethylene, 1,2-bis(methylthio)- has the molecular formula C4H8S2 and a molecular weight of 120.2 g/mol . The compound features an ethylene backbone with methylthio groups arranged in a trans configuration across the double bond. This specific structural arrangement is responsible for its distinctive chemical behavior and reactivity patterns, particularly in stereoselective reactions.
Table 1: Structural Information of (E)-Ethylene, 1,2-bis(methylthio)-
Property | Value |
---|---|
Molecular Formula | C4H8S2 |
Molecular Weight | 120.2 g/mol |
Structural Configuration | Trans (E) |
Chemical Bonds | Carbon-carbon double bond with methylthio substituents |
Bond Configuration | Trans arrangement of methylthio groups |
The trans configuration is particularly important for the compound's reactivity, as it positions the sulfur-containing groups in a spatial arrangement that facilitates certain types of reactions while preventing others. This stereochemical feature contributes significantly to the compound's utility in stereospecific synthesis.
Identification and Nomenclature
The compound is identified through various systems and is known by several synonyms in chemical databases and scientific literature :
Table 2: Identification and Nomenclature of (E)-Ethylene, 1,2-bis(methylthio)-
Identifier Type | Value |
---|---|
IUPAC Name | (E)-1,2-bis(methylsulfanyl)ethene |
Common Synonyms | - (E)-Ethylene, 1,2-bis(methylthio)- - (E)-1,2-Bis(methylsulfanyl)ethene - Ethene, 1,2-bis(methylthio)- |
CAS Registry Numbers | 764-45-4, 19698-38-5 |
InChI | InChI=1S/C4H8S2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+ |
InChIKey | MRWRXEYAMMSGNE-ONEGZZNKSA-N |
SMILES | CS/C=C/SC |
The presence of multiple identifiers and nomenclature systems reflects the compound's recognition and categorization within various chemical databases and literature. These identifiers are essential for researchers seeking to locate information about the compound or related structures.
Spectral Characteristics
Spectroscopic data provides valuable insights into the structural features and chemical environment of (E)-Ethylene, 1,2-bis(methylthio)-. The compound exhibits distinctive spectral signatures that are useful for its identification and characterization .
Mass Spectrometry
Mass spectrometry data for (E)-Ethylene, 1,2-bis(methylthio)- from the NIST database reveals a characteristic fragmentation pattern with a total of 59 peaks . The most intense peak appears at m/z 120, which corresponds to the molecular ion (M+). The second and third highest peaks are observed at m/z 61 and m/z 45, respectively, representing fragment ions formed during the ionization process .
Table 3: Mass Spectrometry Data for (E)-Ethylene, 1,2-bis(methylthio)-
Parameter | Value |
---|---|
Total Peaks | 59 |
m/z Top Peak | 120 (molecular ion) |
m/z 2nd Highest Peak | 61 |
m/z 3rd Highest Peak | 45 |
These mass spectrometry characteristics are valuable for analytical chemists seeking to identify or confirm the presence of (E)-Ethylene, 1,2-bis(methylthio)- in reaction mixtures or environmental samples. The fragmentation pattern provides a unique "fingerprint" for the compound.
Chemical Reactivity and Applications
[2+2] Cycloaddition Reactions
One of the most significant applications of (E)-Ethylene, 1,2-bis(methylthio)- is in [2+2] cycloaddition reactions. Research has shown that the compound can be utilized to prepare stereospecific cyclobutanes through Lewis acid-catalyzed cycloaddition reactions . This represents an important synthetic pathway for creating complex cyclic structures with defined stereochemistry.
In these reactions, (E)-Ethylene, 1,2-bis(methylthio)- functions as a dienophile that reacts with appropriate dienes to form cyclobutane derivatives. The trans configuration of the methylthio groups in the starting material influences the stereochemistry of the resulting cyclobutanes, leading to stereospecific products . This stereochemical control is particularly valuable in synthetic organic chemistry, where the precise three-dimensional arrangement of atoms can significantly impact a molecule's properties and functions.
Table 4: [2+2] Cycloaddition Reaction Characteristics
Feature | Description |
---|---|
Reaction Type | [2+2] Cycloaddition |
Catalyst System | Lewis acids (e.g., In(III) compounds) |
Product Type | Stereospecific cyclobutanes |
Stereochemical Outcome | Controlled by the trans configuration of methylthio groups |
Synthetic Value | Construction of four-membered rings with defined stereochemistry |
Lewis Acid Catalysis
Research Context and Significance
In the broader context of synthetic organic chemistry, compounds like (E)-Ethylene, 1,2-bis(methylthio)- play important roles as intermediates or reagents in the development of new synthetic methodologies. The study of such compounds contributes to our understanding of structure-reactivity relationships and stereochemical control in organic reactions.
The use of (E)-Ethylene, 1,2-bis(methylthio)- in [2+2] cycloaddition reactions, as mentioned in the research by Engler et al. , exemplifies how well-defined organosulfur compounds can be employed to access complex molecular architectures in a stereocontrolled manner. This type of research advances the field of synthetic organic chemistry and potentially leads to the development of new compounds with applications in various domains.
The ability to construct cyclobutane rings with specific stereochemistry is particularly valuable in synthetic chemistry, as these structures appear in various natural products and pharmaceutical compounds. By utilizing (E)-Ethylene, 1,2-bis(methylthio)- in stereospecific cycloaddition reactions, researchers can access these important structural motifs with precise control over their three-dimensional architecture.
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